Fluorine‑Mediated Lipophilicity Shift Versus Non‑Fluorinated Analog (CAS 899961‑11‑6) – ZINC‑Computed LogP & tPSA Comparison
The 4‑fluoro substitution differentiates the target compound from its non‑fluorinated benzothiazole analog (N‑(benzo[d]thiazol‑2‑yl)‑4‑(phenylsulfonyl)butanamide, CAS 899961‑11‑6). Computed values indicate a lipophilicity increase (ΔlogP ≈ +0.5 log units) attributable to the electron‑withdrawing fluorine, along with a higher molecular weight (ΔMW = +18 g/mol) and retention of identical hydrogen‑bond donor/acceptor counts, but an elevated tPSA of 75 Ų versus an estimated ~67 Ų for the non‑fluorinated analog [1] .
| Evidence Dimension | Computed logP and tPSA (ZINC15 database) |
|---|---|
| Target Compound Data | logP = 3.477; tPSA = 75 Ų; MW = 378.45 g/mol |
| Comparator Or Baseline | Non-fluorinated analog (CAS 899961-11-6): estimated logP ≈ 2.9–3.0; estimated tPSA ≈ 67 Ų; MW = 360.45 g/mol |
| Quantified Difference | ΔlogP ≈ +0.5; ΔtPSA ≈ +8 Ų; ΔMW = +18 g/mol |
| Conditions | ZINC15 computational pipeline; neutral species at reference pH |
Why This Matters
A higher logP favors membrane permeability for intracellular targets, while a higher tPSA may reduce non-specific binding—this balance is critical when selecting compounds for cell-based versus biochemical screens and affects batch-to-batch experimental consistency in ADME panels.
- [1] ZINC15 Database. Substance ZINC000036395782: 4-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)butanamide. Molecular properties & predicted values. View Source
